Cellular tumor antigen p53 (153-165)
Description
Overview of p53 as a Multifunctional Protein and Genome Guardian
The p53 protein, encoded by the TP53 gene, is a critical tumor suppressor that plays a central role in maintaining genomic integrity. researchgate.netnih.gov Often dubbed the "guardian of the genome," p53 acts as a molecular sentinel, detecting and responding to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia. researchgate.netnih.govyoutube.comyoutube.com In its capacity as a transcription factor, p53 regulates the expression of a vast network of genes involved in critical cellular processes. youtube.comyoutube.compnas.org
Upon activation by cellular stress, p53 can halt the cell cycle, providing time for DNA repair mechanisms to correct any damage. nih.govyoutube.comyoutube.com Should the genomic damage be too severe to repair, p53 can trigger programmed cell death, or apoptosis, thereby eliminating potentially cancerous cells. youtube.comnih.govyoutube.com This ability to control cell fate—choosing between life with a repaired genome or death to protect the organism—is fundamental to its tumor-suppressive function. youtube.comnih.gov The importance of p53 is underscored by the fact that the TP53 gene is the most frequently mutated gene in human cancers, with over half of all tumors exhibiting mutations at this locus. nih.govyoutube.comnih.gov
Functional Architecture of p53: Major Domains and their Interplay
The p53 protein is a 393-amino acid phosphoprotein with a modular structure comprising several distinct functional domains that work in concert to carry out its diverse functions. researchgate.netyoutube.comnih.gov These domains, each with specific roles, allow for a highly regulated and complex interplay that governs p53's activity.
The primary domains of the p53 protein are:
N-terminal Transactivation Domain (TAD): This domain is intrinsically disordered and contains two subdomains, TAD1 and TAD2. It is essential for p53's function as a transcription factor, as it recruits the cellular machinery necessary to activate gene expression. researchgate.netnih.govnih.gov This region is also a key site for post-translational modifications and interaction with regulatory proteins like MDM2. youtube.comyoutube.com
Proline-Rich Domain (PRD): This region is also important for the protein's apoptotic activity and is involved in protein-protein interactions. researchgate.netyoutube.com
Core DNA-Binding Domain (DBD): This central domain is responsible for recognizing and binding to specific DNA sequences, known as p53 response elements, in the promoter regions of its target genes. pnas.orgnih.govnih.gov The vast majority of cancer-associated p53 mutations are found within this domain, highlighting its critical role in tumor suppression. researchgate.netnih.govsemanticscholar.org
Tetramerization Domain (OD): This domain facilitates the formation of p53 into a homotetramer, a complex of four identical p53 protein units. researchgate.netnih.govnih.gov This tetrameric structure is crucial for the stability and cooperative DNA-binding activity of p53. nih.govyoutube.com
C-terminal Regulatory Domain (CTD): This domain is also intrinsically disordered and plays a role in regulating p53's DNA binding activity. It is subject to various post-translational modifications that can modulate p53 function. nih.gov
| Domain | Approximate Residue Range | Primary Function |
|---|---|---|
| N-terminal Transactivation Domain (TAD) | 1-67 | Activates transcription of target genes. researchgate.netnih.govnih.gov |
| Proline-Rich Domain (PRD) | 67-98 | Contributes to apoptotic function. researchgate.netyoutube.com |
| Core DNA-Binding Domain (DBD) | 94-292 | Binds to specific DNA sequences. pnas.orgnih.govnih.gov |
| Tetramerization Domain (OD) | 323-363 | Mediates the formation of p53 tetramers. researchgate.netnih.govnih.gov |
| C-terminal Regulatory Domain (CTD) | 363-393 | Regulates DNA binding. nih.gov |
Contextualizing the p53 (153-165) Segment within the Core DNA Binding Domain (DBD)
The core DNA-Binding Domain (DBD) of p53 possesses a complex three-dimensional structure, characterized by a β-sandwich scaffold that supports the DNA-binding surface. researchgate.netnih.gov This surface is composed of a loop-sheet-helix motif and two large loops, designated L2 and L3, which are stabilized by a zinc ion. nih.govresearchgate.net These loops are critical for the interaction of p53 with the minor groove of the DNA helix. researchgate.net
The specific peptide sequence of interest, Cellular tumor antigen p53 (153-165), is located within this crucial DNA-binding region. Research indicates that this segment is part of, or in close proximity to, the L2 loop of the DBD. researchgate.net Mutations within the L2 and L3 loops are common in cancers and can disrupt the protein's ability to bind DNA effectively. nih.gov
Furthermore, this particular peptide has been identified as a T-cell epitope, meaning it can be recognized by the immune system. Specifically, studies have shown that the p53 (153-165) peptide can be presented by HLA-DP5 molecules and recognized by CD4+ T helper cells. nih.gov This has led to investigations into its potential use in cancer immunotherapy, as peptides from overexpressed or mutated p53 in tumor cells can act as tumor-associated antigens. nih.gov The table below summarizes key research findings related to p53 peptides in this region.
| Peptide Sequence (Residues) | Key Research Finding | HLA Restriction | Responding T-cell Type | Reference |
|---|---|---|---|---|
| p53 (153-165) | Recognized by T-cell clones from healthy donors. | DP5 | CD4+ | nih.gov |
| p53 (153-166) | Reacted with T-cell lines from healthy donors. | DP5 | CD4+ | nih.gov |
| p53 (149-157) | Used in dendritic cell-based vaccines for head and neck cancer. | HLA-A*0201 | CD8+ | aacrjournals.org |
| p53 (80-88)-(153-165) | Vaccination showed an antitumor effect in a mouse model of sarcoma. | Not specified | Not specified | researchgate.net |
Properties
sequence |
PGTRVRAMAIYKQ |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cellular tumor antigen p53 (153-165) |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of the P53 Dna Binding Domain
High-Resolution Structural Elucidation of the p53 DNA Binding Domain (DBD)
The three-dimensional architecture of the p53 DBD has been extensively characterized through high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal that the core domain adopts an immunoglobulin-like β-sandwich fold. nih.govvirginia.edu This characteristic structure consists of two antiparallel β-sheets that form a scaffold for the DNA-binding surface. virginia.edunih.gov
The DNA-binding surface itself is composed of several key structural motifs: two large loops (L2 and L3) and a loop-sheet-helix (LSH) motif. researchgate.netresearchgate.net A critical feature for the stability of this fold is a single zinc ion, which is tetrahedrally coordinated by cysteine and histidine residues, holding parts of the domain in the correct orientation for DNA interaction. researchgate.netresearchgate.netbiologyinsights.com The DNA binding itself does not induce major conformational changes in the core domain structure. virginia.edu
High-resolution crystal structures of the p53 DBD complexed with its target DNA have provided precise details of the interaction. researchgate.netrcsb.org For instance, the structure of the p53 core domain in complex with a DNA binding site determined at 2.2 Å resolution revealed the specific contacts between amino acid residues and the DNA bases. rcsb.org NMR studies have complemented these crystal structures by providing insights into the domain's solution structure and dynamics, revealing a high degree of mobility, particularly in loop regions. rcsb.orgpnas.org These studies have also identified alternative conformations for some loops, which may have physiological relevance. rcsb.org
| PDB ID | Method | Resolution (Å) | Description | Reference |
|---|---|---|---|---|
| 1TUP | X-ray Diffraction | 2.20 | Human p53 core domain complexed with DNA. | rcsb.org |
| 2XWR | X-ray Diffraction | 1.68 | Crystal structure of the human p53 DBD with an extended N-terminus (residues 89-293). | rcsb.orgresearchgate.net |
| 2FEJ | NMR | N/A | Solution structure of the human p53 DNA binding domain. | rcsb.org |
| 4MZI | X-ray Diffraction | 2.10 | Crystal structure of a human mutant p53 core domain, highlighting conformational switches in loop L1 upon DNA binding. | rcsb.org |
| 1TSR | X-ray Diffraction | N/A | Crystal structure of p53-DBD in complex with a DNA duplex. | researchgate.netresearchgate.net |
Intrinsically Disordered Regions within p53 and their Influence on DBD Conformational Plasticity
The full-length p53 protein is a prime example of a protein containing both structured domains and intrinsically disordered regions (IDRs). pnas.org The well-structured DBD is flanked by a disordered N-terminal region (residues 1-93) and a disordered C-terminal region (residues 293-393). nih.govpnas.orgnih.gov These IDRs are not mere passive linkers; they actively influence the structure, stability, and function of the DBD.
The N-terminal region comprises the transactivation domain (TAD) and a proline-rich region (PRR). nih.govplos.org While globally disordered, the TAD has a propensity to form nascent helical structures. pnas.org Studies have shown that the N-terminal region can interact directly with the DBD. plos.orgnih.gov For example, NMR and crystallographic data revealed that the segment immediately preceding the canonical DBD (residues 91-93) interacts with the DBD core, contributing to its stability. rcsb.org This interaction was found to increase the melting temperature of the DBD by up to 2°C. rcsb.org This modulation of DBD stability by an adjacent disordered region highlights the intricate intramolecular communications that govern p53's properties.
The C-terminal region contains the tetramerization domain and a regulatory domain, both of which are also involved in numerous protein-protein interactions. nih.govnih.gov The flexibility imparted by these IDRs allows p53 to adopt a wide range of conformations, facilitating its interaction with a diverse array of binding partners and its ability to bind to various DNA response elements. nih.govspringernature.com Evolutionary analysis shows that while the ordered DBD is highly conserved, the disordered regions exhibit high sequence diversity, which supports the existence and functional importance of their disordered nature in vivo. nih.govdaneshyari.comusf.edu
Oligomerization and Tetramerization Mechanisms of p53, with Specific Focus on DBD Contributions to Higher-Order Assemblies
The transcriptionally active form of p53 is a homotetramer, which assembles as a dimer of dimers. mdpi.comembopress.org This oligomerization is crucial for its tumor suppressor function, enabling cooperative binding to DNA response elements, which typically consist of two half-sites. mdpi.combiorxiv.orgresearchgate.netembopress.org
The primary determinant of tetramerization is the C-terminal tetramerization domain (TD), located approximately between residues 325 and 355. mdpi.comembopress.orgnih.gov This domain facilitates the formation of stable tetramers. nih.gov However, the DBD itself contributes significantly to the formation of higher-order assemblies, particularly in the context of DNA binding.
While the isolated DBD is predominantly monomeric in solution, it can form transient oligomers. nih.gov The crucial role of the DBD in higher-order assembly becomes evident when p53 interacts with DNA. Cryo-electron microscopy and crystallographic studies have shown that four p53 DBDs assemble on the DNA response element to form a tetramer. nih.govresearchgate.net This assembly on the DNA is highly cooperative; the binding of one dimer to a DNA half-site drastically enhances the binding affinity of the second dimer for the adjacent half-site. embopress.org This cooperative interaction is a key mechanism for stabilizing p53-DNA complexes. embopress.org
Biophysical Characterization of p53 DBD Folding and Thermodynamic Stability
The p53 DBD is characterized by its marginal thermodynamic stability, a property that is critical for its regulation but also renders it susceptible to destabilizing mutations. nih.govfree.frnih.gov The wild-type DBD is known to spontaneously lose its DNA-binding activity at physiological temperatures (37°C), a phenomenon linked to its unfolding and potential misfolding. researchgate.netnih.gov
Studies on the folding mechanism of the DBD have revealed a complex process. At physiological temperatures, the DBD folds via a two-channel mechanism. researchgate.netnih.gov However, at these temperatures, the rate of unfolding increases dramatically—by as much as 10,000-fold compared to lower temperatures. nih.gov This rapid cycling between folded and unfolded states increases the probability of the protein becoming trapped in misfolded, non-functional conformations, which can lead to aggregation. nih.gov
The thermodynamic stability of the wild-type p53 core domain has been quantitatively measured. Using urea-mediated denaturation, the stability (ΔG) of the wild-type domain was determined to be approximately 6.0 kcal/mol at 25°C and 9.8 kcal/mol at 10°C. ox.ac.ukresearchgate.net The melting temperature (Tm) of the wild-type p53 DBD, determined by differential scanning fluorimetry, is around 42.9°C. nih.gov Many oncogenic "structural" mutations significantly decrease this stability. nih.govox.ac.uk For example, common mutations like R175H and G245S reduce the stability of the domain, making it more prone to unfolding and aggregation even under normal physiological conditions. nih.govox.ac.uknih.gov This loss of stability is a primary molecular mechanism for the inactivation of p53 in cancer. researchgate.net
| p53 Variant | Type | Melting Temperature (Tm) (°C) | Destabilization (ΔG) (kcal/mol vs. WT at 10°C) | Reference |
|---|---|---|---|---|
| Wild-Type | - | ~42.9 | 0 | nih.gov |
| R175H | Structural Mutant | N/A | -3.0 | ox.ac.ukresearchgate.net |
| Y220C | Structural Mutant | 40.3 | N/A | nih.gov |
| R248Q | Contact Mutant | 38.5 | -1.9 | ox.ac.uknih.gov |
| R248W | Contact Mutant | 39.3 | N/A | nih.gov |
| R249S | Structural Mutant | N/A | -1.9 | ox.ac.uk |
| R273H | Contact Mutant | 38.8 | -0.4 | ox.ac.uknih.gov |
Molecular Interactions Involving the P53 Dna Binding Domain
Sequence-Specific and Non-Specific DNA Binding Mechanisms of the p53 DBD
The p53 protein's ability to act as a transcription factor is critically dependent on the capacity of its DBD to recognize and bind to specific DNA sequences known as p53 response elements (REs) located in the promoter regions of its target genes. oup.com The consensus RE consists of two decameric half-sites, each with the sequence RRRCWWGYYY (where R is a purine, Y is a pyrimidine, and W is an adenine (B156593) or thymine), separated by a spacer of 0 to 13 base pairs. oup.comoup.com The p53 protein typically binds to these sites as a tetramer, with each dimer interacting with one 10-base-pair half-site. oup.com
The interaction is highly specific, involving direct contact between amino acid residues in the DBD and the DNA bases. mdpi.com For instance, residues such as R273 make direct contact with the DNA backbone. mdpi.com Mutations in these contact residues are common in cancer and can abolish the sequence-specific transactivation function of p53. mdpi.com The binding process is not a simple lock-and-key mechanism but rather an "induced fit" process. embopress.org A key feature of this mechanism is a conformational switch in Loop L1 of the DBD upon binding to a specific DNA sequence, which allows for the regulation of DNA binding off-rates independently of affinity, enhancing the specificity of target recognition in a cellular environment. embopress.org
Table 1: p53 Response Element Consensus Sequence
| Component | Sequence Description | Notes |
|---|---|---|
| Quarter-Site | 5 base pairs | p53 binds as a tetramer, with each monomer interacting with a 5-bp quarter-site. oup.com |
| Half-Site | RRRCWWGYYY | Composed of two quarter-sites. Two p53 dimers each bind to one half-site. oup.comoup.com |
| Full Response Element | Two half-sites separated by a spacer | The spacer can range from 0 to 13 base pairs. oup.com |
| Key: | R = Purine (A or G), Y = Pyrimidine (C or T), W = A or T |
Protein-Protein Interactions Modulating p53 DBD Functionality
The function of the p53 DBD is tightly regulated by a complex web of protein-protein interactions. These interactions can influence p53's stability, its ability to bind DNA, and its choice of binding partners, thereby fine-tuning its transcriptional output and cellular effects. The DBD itself serves as a crucial hub for these interactions, binding to a variety of regulatory proteins, enzymes, and viral oncoproteins. researchgate.netoup.com
The stability and activity of p53 are primarily controlled by E3 ubiquitin ligases, most notably Mouse double minute 2 homolog (MDM2) and its analog, MDMX (also known as MDM4). Under normal, unstressed conditions, MDM2 targets p53 for ubiquitination and subsequent degradation by the proteasome, keeping p53 levels low. nih.gov While the primary interaction site for MDM2 is the N-terminal transactivation domain of p53, this interaction has profound consequences for the DBD's function. By promoting p53 degradation, MDM2 effectively reduces the available pool of p53 that can bind to DNA. nih.govnih.gov
MDMX also plays a critical role in regulating p53. Although it lacks significant E3 ligase activity on its own, it can heterodimerize with MDM2 to enhance p53 ubiquitination. Furthermore, MDMX can independently inhibit p53's transcriptional activity. Studies have shown that MDMX can inhibit p53 binding to specific target promoters while paradoxically stimulating its binding to non-specific chromatin sites. pnas.org This suggests that MDMX can modulate the DNA-binding specificity of the p53 DBD, potentially by influencing the interaction between the p53 N-terminus and the DBD, thereby altering its affinity for different DNA sequences. pnas.org
The p53 DBD has marginal thermodynamic stability, making it susceptible to misfolding, especially when mutated—a common event in human cancers. oup.com Molecular chaperones, such as the heat shock proteins Hsp70, Hsp90, and their co-chaperones like Hsp40 (also known as DNAJA1), play a pivotal role in maintaining the proper conformation and stability of both wild-type and mutant p53. nih.govnih.gov
Conformational p53 mutants, which result in a misfolded DBD, are often stabilized by interactions with the Hsp70 and Hsp90 chaperone machinery. nih.govnih.gov This stabilization prevents their degradation and can lead to their accumulation in cancer cells, contributing to "gain-of-function" activities. nih.gov The co-chaperone DNAJA1 has been shown to stabilize conformational p53 mutants, while another protein, CHIP, acts as a competing E3 ligase that promotes their degradation. nih.gov The balance between these chaperone-mediated stabilization and degradation pathways is a critical determinant of mutant p53 levels and activity. nih.gov Overexpression or inhibition of these chaperones can thus modulate the function of p53 mutants. For example, Hsp90 inhibitors can release mutant p53 from the chaperone complex, making it susceptible to degradation by MDM2 and CHIP. nih.gov
Table 2: Key Chaperones Modulating p53 DBD Stability
| Chaperone/Co-chaperone | Role in Relation to p53 DBD | Effect on p53 |
|---|---|---|
| Hsp90 | Binds and stabilizes mutant p53, protecting it from degradation. | Promotes accumulation and gain-of-function of mutant p53. nih.gov |
| Hsp70 | Interacts with unfolded or misfolded p53 mutants. | Involved in stabilization and potential aggregation of mutant p53. nih.govnih.gov |
| Hsp40 (DNAJA1) | Co-chaperone that coordinates with Hsp70; stabilizes conformational mutants. | Promotes stability of mutant p53. nih.gov |
| CHIP (C-terminus of Hsc70-interacting protein) | E3 ubiquitin ligase that recognizes and targets chaperone-bound clients. | Promotes degradation of mutant p53. nih.govnih.gov |
The p53 DBD interacts with a variety of other proteins that act as cofactors or regulators. One of the first identified interactors was p53-binding protein 1 (53BP1). nih.gov 53BP1 binds directly to the p53 DBD through its tandem BRCT domains. nih.govnih.gov Structural and functional studies have revealed that the binding sites for 53BP1 and DNA on the p53 DBD overlap, suggesting that these two interactions are mutually exclusive. nih.gov This has led to the hypothesis that 53BP1 interacts with p53 in the nucleoplasm, "priming" it for DNA binding, possibly by modulating its conformation or stability before its engagement with response elements. nih.gov The interaction between 53BP1 and p53 is crucial for the full activation of p53-dependent transcriptional programs following DNA damage and for tumor suppression. nih.govnih.govresearchgate.net
The 14-3-3 proteins are a family of highly conserved regulatory proteins that are also known to interact with p53. nih.gov This interaction, often dependent on phosphorylation events, can influence p53's stability, localization, and transcriptional activity, thereby integrating p53 into broader cellular signaling networks.
To subvert cellular defenses, many pathogens have evolved proteins that directly target and inactivate p53. The p53 DBD is a frequent target of these viral and bacterial effectors.
Simian Virus 40 Large T-Antigen (SV40 T-Ag): This viral oncoprotein binds directly to the p53 DBD. nih.govnih.gov This interaction sequesters p53 and sterically hinders its ability to bind to its cognate DNA response elements, thereby abrogating its function as a transcriptional activator. nih.govresearchgate.net This blockade of p53 function is a key mechanism by which SV40 promotes cell transformation. nih.govresearchgate.net Interestingly, p53 can also exert a defense mechanism by binding to the SV40 promoter region early in infection, repressing T-ag transcription. oncotarget.com
Human Papillomavirus E6 (HPV E6): The E6 oncoprotein from high-risk HPV types (like HPV-16 and HPV-18) also targets the p53 core domain. nih.govnih.gov E6 forms a ternary complex with p53 and a cellular E3 ubiquitin ligase called E6-associated protein (E6AP). nih.govyoutube.com This complex formation leads to the ubiquitination and rapid proteasomal degradation of p53, effectively eliminating the tumor suppressor from the cell and preventing the activation of its downstream targets. nih.govyoutube.com The ability of E6 to inhibit p53's DNA binding activity correlates with its affinity for p53. nih.gov
Adenovirus E1B-55K: The E1B-55K protein from adenovirus forms a stable complex with p53. nih.govnih.gov This interaction does not necessarily prevent p53 from binding to DNA; in fact, E1B-55K can associate with DNA-bound p53. nih.gov However, it acts as a potent repressor, converting p53 from a transcriptional activator into a transcriptional silencer, thereby inhibiting the expression of p53 target genes like p21. nih.govnih.gov The domains required for this interaction have been mapped to the N-terminus of p53 and a central region of E1B-55K. uthscsa.edu
Helicobacter pylori CagA: The bacterial oncoprotein CagA, injected into gastric epithelial cells by H. pylori, subverts p53 function through an indirect mechanism. CagA binds to the host protein ASPP2 (Apoptosis-Stimulating Protein of p53 2). pnas.orgnih.gov While ASPP2 normally binds to the p53 DBD to enhance its pro-apoptotic activity, the CagA-ASPP2 interaction alters this function. pnas.org The resulting complex still binds p53 but leads to its proteasomal degradation, thus inhibiting the host cell's apoptotic response and promoting cell survival, which can contribute to gastric carcinogenesis. nih.govpnas.orgnih.gov
Table 3: Pathogen-Derived Proteins Targeting the p53 DBD
| Pathogen | Protein | Mechanism of Interaction with p53 DBD | Consequence for p53 Function |
|---|---|---|---|
| Simian Virus 40 (SV40) | Large T-Antigen (T-Ag) | Directly binds to the p53 DBD. nih.govresearchgate.net | Inhibition of DNA binding and transcriptional activation. nih.gov |
| Human Papillomavirus (HPV) | E6 Oncoprotein | Forms a ternary complex with the p53 core domain and E6AP. nih.govnih.gov | Promotes ubiquitination and proteasomal degradation of p53. nih.govyoutube.com |
| Adenovirus | E1B-55K | Forms a complex with p53, can associate with DNA-bound p53. nih.gov | Represses p53-mediated transcriptional activation. nih.govnih.gov |
| Helicobacter pylori | CagA | Binds to ASPP2, which then interacts with the p53 DBD. pnas.orgnih.gov | Promotes proteasomal degradation of p53, inhibiting apoptosis. pnas.orgnih.gov |
Protein-RNA Interactions and their Modulatory Role on DBD Activity and Aggregation
While p53 is best known as a DNA-binding protein, it also interacts with RNA. These interactions are primarily mediated by the C-terminal domain, which can bind RNA in a largely sequence-nonspecific manner. nih.govnih.gov However, some studies suggest that RNA can also interact with the core domain. nih.gov The binding of RNA to p53 can have significant functional consequences, including the inhibition of sequence-specific DNA binding by the DBD. nih.gov
A particularly intriguing role for RNA has been discovered in the context of p53 aggregation, a phenomenon linked to cancer and prion-like behavior. nih.gov The interaction between RNA and the p53 core domain (p53C) exhibits a bimodal effect on aggregation. nih.gov
At a low RNA-to-protein ratio (approximately 1:50), RNA facilitates the formation of large, amorphous aggregates of p53C. nih.gov
Conversely, at a high RNA-to-protein ratio (≥1:8), RNA suppresses this amorphous aggregation. Instead, it promotes the formation of smaller, amyloid-like oligomers that can act as seeds, nucleating further p53 aggregation. nih.gov
This dual role suggests that cellular RNA levels could be a critical factor in modulating p53's aggregation propensity and, by extension, its function. nih.govnih.gov Structured RNAs are proposed to prevent large-scale aggregation through surface interactions, highlighting a potential regulatory layer where RNA chaperones the folding or misfolding pathways of the p53 protein. nih.gov
Post Translational Modifications Ptms Governing P53 Dna Binding Domain Activity
Phosphorylation Events within or Proximal to the DBD and their Effects on Conformation, Stability, and Binding
Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key mechanism for the rapid activation and stabilization of p53 in response to cellular stress, such as DNA damage. cytoskeleton.com While many phosphorylation events occur in the N- and C-terminal domains, several crucial sites exist within or near the DBD that directly influence its structure and function.
Upon cellular stress, a cascade of kinases is activated, leading to p53 phosphorylation. mdpi.com For instance, following DNA damage, kinases like Ataxia–telangiectasia mutated (ATM) and Ataxia-telangiectasia and Rad3-related (ATR) are activated. mdpi.com While they famously phosphorylate N-terminal sites like Ser15, which helps release p53 from its negative regulator MDM2, other kinases directly target the DBD. mdpi.comyoutube.com
Research has shown that the conformation of p53 is a key determinant for its availability as a substrate for different kinases. pnas.org Studies using various p53 forms revealed that wild-type p53 is more efficiently phosphorylated by kinases like casein kinase II (CKII) than common cancer-associated mutant forms, suggesting that the structural integrity of the DBD is crucial for its proper regulation by phosphorylation. pnas.org Furthermore, the region spanning amino acids 97-155 within the DBD has been identified as essential for phosphorylation by several kinases. pnas.org
Specific phosphorylation events within the DBD have distinct effects. Aurora B kinase has been shown to phosphorylate Ser183, Thr211, and Ser215, which can promote the degradation of p53. aacrjournals.org Phosphorylation at Ser183 and Ser185 (S180 in mice) has been identified as a critical regulatory mechanism that reduces the cooperativity of p53 binding to its DNA response elements. aacrjournals.org This inhibitory phosphorylation appears to be a mechanism to temper p53's potent tumor-suppressive activity to prevent premature aging. Preventing this phosphorylation in mouse models led to enhanced DNA binding, increased target gene expression, and a stronger resistance to cancer, but at the cost of a significantly reduced lifespan. aacrjournals.org
Conversely, other phosphorylation events can activate p53. Phosphorylation at Ser392, which is C-terminal to the DBD, is induced by DNA damage and has been shown to enhance the sequence-specific DNA binding capacity of p53, possibly by stabilizing the tetrameric form of the protein which is essential for its activity. frontiersin.orgamegroups.org
Table 1: Phosphorylation Sites in or near the p53 DBD and their Functional Impact
| Residue(s) | Modifying Kinase(s) | Functional Consequence on DBD/p53 |
|---|---|---|
| Ser183, Ser185 | Unspecified | Reduces cooperative nature of DNA binding, balancing tumorigenesis and aging. aacrjournals.org |
| Ser183, Thr211, Ser215 | Aurora B | Promotes p53 degradation via the ubiquitin-proteasome pathway. aacrjournals.org |
| Ser183, Ser269, Thr284 | Aurora B | Inhibits the transcriptional activity of p53. aacrjournals.org |
| Ser20 | Chk2, Plk3 | Induces transcriptional activity; phosphorylation can be stimulated by a docking site within the DBD. mdpi.comnih.govnih.gov |
| Thr304 | Unspecified | Phosphorylation at this site has been linked to apoptosis induction. nih.gov |
| Ser392 | Unspecified | Activates sequence-specific DNA binding capacity, possibly by stabilizing p53 tetramers. frontiersin.orgamegroups.org |
Ubiquitination Pathways Regulating p53 DBD Stability, Degradation, and Subcellular Localization
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This process is a primary mechanism for regulating p53 stability. Under normal, non-stress conditions, p53 levels are kept low primarily through ubiquitination by the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans), which targets p53 for degradation by the proteasome. nih.govcytoskeleton.comyoutube.com
MDM2-mediated ubiquitination is a multi-faceted regulatory process. High levels of MDM2 lead to poly-ubiquitination, marking p53 for proteasomal degradation. nih.gov In contrast, low levels of MDM2 result in mono-ubiquitination, which does not lead to degradation but instead promotes the nuclear export of p53, thereby inhibiting its transcriptional activity in the nucleus. nih.govnih.gov While MDM2's primary ubiquitination sites are a cluster of six lysine (B10760008) residues in the C-terminal regulatory domain (K370, K372, K373, K381, K382, and K386), evidence indicates that lysine residues within the DBD are also targets for ubiquitination. nih.govamegroups.org
Mechanistic studies have revealed that MDM2-mediated ubiquitination can directly inhibit the sequence-specific DNA binding activity of p53, providing a layer of repression independent of degradation or nuclear export. nih.gov A specific MDM2 ubiquitination signal has been identified within the p53 DBD, which also serves as a docking site for kinases, highlighting a direct link between different PTM pathways at the level of the DBD. nih.gov
Besides MDM2, a host of other E3 ligases, including Pirh2, COP1, CHIP, and E6-AP (associated with human papillomavirus), can also ubiquitinate p53, contributing to the fine-tuning of its stability and activity in various cellular contexts. cytoskeleton.com
Table 2: Ubiquitination Regulating the p53 DBD
| E3 Ligase | Target Site Location | Functional Consequence on DBD/p53 |
|---|---|---|
| MDM2 | C-terminus (primary), DBD | Poly-ubiquitination: Targets p53 for proteasomal degradation. nih.govMono-ubiquitination: Promotes nuclear export and inhibits DNA binding. nih.govnih.gov |
| COP1, Pirh2, CHIP | p53 (various sites) | Regulate p53 turnover and degradation. cytoskeleton.com |
| E6-AP | p53 (various sites) | Mediates ubiquitination and degradation of p53 in HPV-infected cells. cytoskeleton.comyoutube.com |
Acetylation and Methylation of Residues within or Affecting the DBD and their Functional Consequences
Acetylation and methylation are crucial PTMs that add another layer of control over p53 function, often working in concert with phosphorylation to activate the protein.
Acetylation: The addition of an acetyl group to lysine residues is generally associated with p53 activation. In response to DNA damage, p53 is acetylated by histone acetyltransferases (HATs) such as p300/CBP and PCAF. nih.govembopress.org This acetylation can enhance p53 stability, in part by competing with ubiquitination at the same lysine residues, and can also directly stimulate its DNA binding activity. nih.govnih.gov
Within the DBD, two lysine residues are critical targets of acetylation:
Lysine 120 (K120): This residue is acetylated by the MYST family acetyltransferases hMOF (KAT8) and TIP60 (KAT5) following DNA damage. nih.govamegroups.orgnih.gov Acetylation of K120 is a key event that directs p53's choice between inducing cell cycle arrest and apoptosis. nih.govwustl.edu Acetylated K120-p53 selectively accumulates at the promoters of pro-apoptotic genes like PUMA and Bax. nih.govoup.com This modification is thought to induce a conformational change in the DBD, enabling it to bind to these specific promoters. oup.com Notably, the K120R mutation, found in human cancers, cannot be acetylated and impairs the apoptotic function of p53 without significantly affecting its ability to halt the cell cycle. nih.govoup.com
Lysine 164 (K164): This residue is also located in the DBD and is acetylated by p300/CBP. nih.govcytoskeleton.com Acetylation at this site is important for p53-mediated growth arrest. nih.gov
Deacetylation, the removal of acetyl groups, is carried out by histone deacetylases (HDACs) and sirtuins. SIRT1, an NAD+-dependent deacetylase, can deacetylate multiple lysine residues on p53, including K382 in the C-terminus, thereby acting as a negative regulator of p53 activity. nih.govnih.govresearchgate.net HDAC1 can also be recruited by MDM2 to deacetylate p53, paving the way for its ubiquitination and subsequent degradation. cytoskeleton.com
Methylation: Lysine methylation on p53 is a more recently discovered modification with complex effects. The enzyme Set7/9 methylates p53 at K372 in the C-terminal domain, a modification that is important for p53 stabilization and activation. nih.gov Conversely, the methyltransferase Smyd2 has been reported to methylate a lysine residue within the DBD, which represses p53's transcriptional activity. embopress.org
Table 3: Acetylation and Methylation of the p53 DBD
| Modification | Residue | Modifying Enzyme(s) | Functional Consequence on DBD/p53 |
|---|---|---|---|
| Acetylation | K120 | TIP60/hMOF (MYST family) | Induces conformational change; promotes binding to pro-apoptotic gene promoters. nih.govoup.com |
| Acetylation | K164 | p300/CBP | Contributes to p53-dependent growth arrest. nih.gov |
| Methylation | Unspecified DBD Lysine | Smyd2 | Represses p53 transcriptional activity. embopress.org |
Sumoylation, Neddylation, O-GlcNAcylation, ADP-Ribosylation, Hydroxylation, and β-hydroxybutyrylation as Regulatory Mechanisms
Beyond the major PTMs, the p53 DBD and its flanking regions are subject to a variety of other modifications that contribute to the fine-tuning of its activity. frontiersin.orgoup.com
Sumoylation: The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins primarily occurs at K386 in the C-terminus but can influence DBD function. Sumoylation does not lead to degradation but can modulate p53's transcriptional activity and subcellular localization, often by competing with other PTMs like acetylation and ubiquitination at the same lysine residues.
Neddylation: This process involves the attachment of the ubiquitin-like protein NEDD8. MDM2 can act as a NEDD8 E3 ligase for p53, and neddylation is thought to inhibit p53's transcriptional activity. The acetyltransferase TIP60, which targets K120 in the DBD, can counteract this by blocking MDM2-mediated p53 neddylation, thereby enhancing its transcriptional function. oup.com
O-GlcNAcylation: The addition of N-acetylglucosamine to serine or threonine residues is a nutrient-sensing PTM. O-GlcNAcylation of p53 has been shown to increase its stability and affect its transcriptional activity, linking cellular metabolic status to tumor suppression.
ADP-Ribosylation: This modification involves the addition of one or more ADP-ribose moieties. It is often triggered by DNA damage and can modulate p53's interactions with DNA and other proteins.
Hydroxylation and β-hydroxybutyrylation: These are less-studied modifications of p53 that are also thought to play a role in regulating its function, potentially linking it to metabolic pathways and cellular stress responses. frontiersin.orgoup.com
The precise sites and functional consequences of many of these modifications, particularly within the DBD itself, are still areas of active investigation.
Interplay and Crosstalk Between Different PTMs on p53 DBD Function and Specificity
The regulation of the p53 DBD is not governed by individual PTMs in isolation but by a complex and dynamic interplay, or "crosstalk," between them. This intricate network of modifications allows the cell to mount a highly specific and context-dependent response to a wide variety of stress signals. nih.gov
A key principle of this crosstalk is the hierarchical and interdependent nature of PTM events. For example:
Phosphorylation-Acetylation Crosstalk: Phosphorylation of N-terminal residues, such as Ser15, is often a prerequisite for the subsequent acetylation of C-terminal lysines by p300/CBP. nih.gov This creates a sequential signaling cascade where initial stress sensing (leading to phosphorylation) enables the full activation of p53 (through acetylation), which enhances its DNA binding affinity. amegroups.org
Methylation-Acetylation Crosstalk: The methylation of p53 at lysine 372 (K372) by the enzyme Set7/9 has been shown to be a critical prerequisite for the subsequent acetylation of adjacent lysines, such as K373 and K382, in response to DNA damage. nih.gov This interplay is crucial for stabilizing p53 and activating the transcription of target genes like p21. nih.gov
Acetylation-Ubiquitination Crosstalk: Acetylation and ubiquitination often occur on the same lysine residues, creating a direct competition that determines p53's fate. Acetylation of lysines in the DBD (K120, K164) and the C-terminus prevents their ubiquitination by MDM2, thereby protecting p53 from degradation and promoting its transcriptional activity. nih.govcytoskeleton.com Conversely, deacetylation by enzymes like HDAC1 and SIRT1 exposes these sites to MDM2, leading to ubiquitination and inactivation or degradation of p53. cytoskeleton.comnih.gov
This combinatorial code of PTMs allows for an exquisite level of control. The specific combination of modifications present on p53 at any given time can dictate its binding preference for the promoters of different target genes, ultimately determining whether a cell undergoes cell cycle arrest, senescence, or apoptosis. nih.govnih.gov For instance, the specific acetylation of K120 within the DBD directs p53 to apoptotic promoters, a decision that is influenced by the broader PTM landscape of the entire protein. oup.com Understanding this complex PTM code is therefore essential for deciphering the full scope of p53's tumor suppressor functions.
Mechanistic Consequences of P53 Dna Binding Domain Modulation
Elucidation of Transcriptional Activation and Repression Mechanisms Governed by p53 DBD
The primary function of the p53 protein is to act as a transcription factor, a role fundamentally dependent on its central DNA-binding domain (DBD). researchgate.netbohrium.com This domain recognizes and binds to specific DNA sequences known as p53 response elements (p53-REs) located in the regulatory regions of target genes. nih.gov The consensus p53-RE consists of two half-sites with the sequence RRRCWWGYYY (where R is a purine, W is A or T, and Y is a pyrimidine), which are typically separated by a spacer of 0–13 nucleotides. nih.gov Upon binding to these elements as a tetramer, p53 recruits the necessary transcriptional machinery to activate the expression of a wide array of genes involved in cellular stress responses. youtube.comnih.gov The activation potential of p53 is immense, driven by potent transactivation domains (TADs) at its N-terminus, which are concealed by the repressor protein MDM2 in unstressed cells. bohrium.comdntb.gov.ua Cellular stress triggers post-translational modifications that release p53 from MDM2, allowing it to bind DNA and activate its target genes. bohrium.com
The role of p53 in transcriptional repression is more complex and has been a subject of debate. bohrium.com While p53 was initially thought to also act as a direct repressor, recent evidence suggests that much of its repressive activity is indirect. nih.govbohrium.com This indirect repression is often mediated by the downstream effectors that p53 activates. bohrium.com For instance, the p53 target gene CDKN1A (encoding p21) can lead to the repression of many genes involved in cell cycle progression through the p53-p21-DREAM complex pathway. bohrium.com Similarly, p53 can activate the expression of microRNAs, such as miR-34a, which in turn repress their own sets of target genes. bohrium.com However, some studies propose models for direct repression, including the recruitment of co-repressors like mSin3a and histone deacetylases (HDACs) to specific promoters, or interference with the activity of other transcription factors. nih.govdntb.gov.ua In embryonic stem cells, one mechanism for p53-mediated repression involves interference with the activity of distal enhancers. nih.gov
| Gene Target | Function in Transcriptional Regulation | Primary Outcome |
| CDKN1A (p21) | Activated by p53 DBD binding to its promoter. nih.gov | Activation |
| PUMA (BBC3) | Activated by p53 DBD binding to its promoter. nih.gov | Activation |
| NOXA (PMAIP1) | Activated by p53 DBD binding to its promoter. nih.gov | Activation |
| BAX | Activated by p53 DBD binding to its promoter. nih.govnih.gov | Activation |
| MDM2 | Activated by p53; MDM2 in turn represses p53 activity. researchgate.netbohrium.com | Activation (Feedback Loop) |
| Cell Cycle Genes | Repressed indirectly via the p53-p21-DREAM pathway. bohrium.com | Repression |
| NANOG | Repressed by p53 upon DNA damage in embryonic stem cells. nih.gov | Repression |
| BCL-2 | Repressed by p53 in some hematopoietic cells. dntb.gov.ua | Repression |
Mechanistic Basis of p53 DBD-Mediated Cell Cycle Arrest and DNA Repair Pathways
In response to genotoxic stress, the p53 DBD is central to initiating a temporary halt in the cell cycle, providing the necessary time for DNA repair. nih.govresearchgate.net This function serves as a critical barrier to the propagation of genetic mutations. researchgate.net The most well-characterized mechanism is the G1 checkpoint arrest. nih.gov Upon DNA damage, p53 protein levels rise, and the DBD binds with high affinity to response elements in the promoter of the CDKN1A gene, which encodes the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov The highly induced p21 protein then inhibits CDK2/cyclin E and CDK4/cyclin D complexes, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby blocking the entry of the cell into the S phase of the cell cycle. nih.gov
Beyond the G1 checkpoint, p53 also contributes to the G2/M checkpoint, preventing cells with damaged or incompletely replicated DNA from entering mitosis. nih.gov Although this checkpoint has p53-independent components, p53 can transcriptionally activate targets like GADD45, which contributes to G2 arrest. researchgate.net The loss of p53 function can impair these checkpoints, leading to uncontrolled cell proliferation and the accumulation of genomic instability. researchgate.net
p53 also plays a more direct role in DNA repair processes, functioning beyond its transcriptional duties. researchgate.netresearchgate.net Recent findings indicate that p53 can be rapidly recruited to sites of DNA damage in a transcription-independent manner. researchgate.net This recruitment, mediated by PARylation, allows p53 to influence the choice of DNA repair pathway, tipping the balance by facilitating the accumulation of specific repair factors such as DDB1 and 53BP1 at the damage site. researchgate.net Thus, the DBD contributes not only by activating genes that encode repair proteins but also by physically localizing to DNA lesions to orchestrate the repair machinery directly. researchgate.netresearchgate.net
| Pathway | Key p53 Target/Partner | Mechanism of Action |
| G1 Cell Cycle Arrest | p21 (CDKN1A) | Transcriptional activation by p53 DBD leads to inhibition of CDK complexes. nih.gov |
| G2/M Cell Cycle Arrest | GADD45 | Transcriptional activation by p53 DBD contributes to G2 arrest. researchgate.net |
| DNA Repair Pathway Choice | DDB1, 53BP1 | Transcription-independent recruitment of repair factors to DNA damage sites by p53. researchgate.net |
| DNA Damage Sensing | ATM/ATR Kinases | These kinases sense DNA damage and signal to activate p53. researchgate.net |
Molecular Role of p53 DBD in Apoptosis and Cellular Senescence Induction
When cellular damage is too severe to be repaired, the p53 DBD directs the cell towards programmed cell death (apoptosis) or a state of permanent cell cycle arrest known as cellular senescence. nih.govnih.gov Both outcomes are powerful tumor-suppressive mechanisms that prevent the proliferation of damaged cells. youtube.com The decision between these fates is complex and can be influenced by the cellular context, the nature of the stress, and the specific set of p53 target genes that are activated. aacrjournals.org
The induction of apoptosis by p53 is heavily reliant on the DBD's ability to activate the transcription of a suite of pro-apoptotic genes. nih.gov These include members of the BCL-2 family such as BAX, PUMA, and NOXA. nih.gov These proteins translocate to the mitochondria, where they promote mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. nih.gov Other p53 targets like FAS, PERP, and p53AIP1 also contribute to the apoptotic response through various mechanisms. nih.gov
Cellular senescence is an alternative fate, characterized by an irreversible growth arrest. nih.gov This response can be triggered by stimuli such as telomere erosion from excessive cell division (replicative senescence) or persistent DNA damage signals. nih.gov The p53 DBD is crucial for initiating this state, primarily through the sustained transcriptional activation of the CDK inhibitor p21. nih.govnih.gov While the initial induction of senescence relies heavily on p53, its activity may decrease as the senescent state becomes more established and is maintained by other pathways. nih.gov Activation of p53-induced senescence has been shown to promote tumor regression in animal models. nih.gov
| Process | Key p53 Target Gene | Function |
| Apoptosis | PUMA, NOXA | BH3-only proteins that neutralize anti-apoptotic Bcl-2 family members. nih.gov |
| Apoptosis | BAX | Pro-apoptotic Bcl-2 family member that directly permeabilizes the mitochondrial outer membrane. nih.gov |
| Apoptosis | p53AIP1, FAS, PERP | Promote apoptosis through various signaling pathways. nih.gov |
| Senescence | CDKN1A (p21) | Key effector of p53-mediated cell cycle arrest required for the initiation of senescence. nih.govnih.gov |
Transcription-Independent Functions of Cytoplasmic p53 Involving DBD Interactions
Beyond its well-established role as a nuclear transcription factor, a fraction of cellular p53 can be found in the cytoplasm, where it exerts transcription-independent functions, particularly in the induction of apoptosis. researchgate.net This cytoplasmic activity provides a rapid mechanism to trigger cell death, complementing the slower, transcription-dependent pathways. Following an apoptotic stimulus, p53 can translocate to the mitochondria. nih.gov
At the mitochondrial outer membrane, p53 can directly interact with and modulate the activity of BCL-2 family proteins. nih.gov It can bind to and neutralize anti-apoptotic proteins like BCL-xL and BCL-2, and directly activate pro-apoptotic effector proteins such as BAX and BAK. nih.gov This interaction, which involves the p53 DBD, promotes the oligomerization of BAX and BAK, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govoup.com
Interestingly, the nuclear and cytoplasmic functions of the p53 DBD appear to be interconnected. Studies suggest that when the p53 DBD is bound to DNA in the nucleus, it undergoes a conformational change that makes it less available for interactions with cytoplasmic partners like Ku70, which is involved in suppressing apoptosis. oup.com This suggests a regulatory mechanism where DNA binding sequesters p53 in the nucleus and favors transcription-dependent activities, while unbound p53 is free to engage in transcription-independent functions in the cytoplasm. oup.com Some compounds have been shown to stabilize the active conformation of the DBD, enabling even mutant p53 to activate transcription. researchgate.net
| Cytoplasmic Partner | p53 Domain Involved | Outcome of Interaction |
| BAX / BAK | DNA-Binding Domain (DBD) | Direct activation, leading to mitochondrial permeabilization and apoptosis. nih.gov |
| BCL-xL / BCL-2 | DNA-Binding Domain (DBD) | Inhibition of anti-apoptotic function, promoting apoptosis. nih.gov |
| Ku70 | DNA-Binding Domain (DBD) | Interaction with unbound p53 DBD; releases BAX to promote apoptosis. oup.com |
| Nucleophosmin (NPM) | Not specified | Partial colocalization with cytoplasmic p53 and activated Bax, suggesting a role in apoptosis. researchgate.net |
Contributions of the DBD to p53's Roles in Metabolism, Autophagy, and Redox Regulation
The tumor suppressive functions of p53 extend beyond the canonical pathways of cell cycle arrest and apoptosis to include the regulation of cellular metabolism, autophagy, and the maintenance of redox homeostasis. nih.govnih.gov These functions are also largely mediated by the transcriptional activity of p53, which is governed by its DBD. nih.govnih.gov Activated p53 often works to counteract the metabolic reprogramming seen in cancer cells, such as the Warburg effect. nih.gov It can reduce dependency on glycolysis and promote oxidative phosphorylation, thereby restoring a more normal metabolic state. nih.gov
The regulation of autophagy by p53 is complex and context-dependent. nih.gov Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. nih.gov Nuclear p53, acting through its DBD, can promote autophagy by transcriptionally activating genes involved in the process. nih.gov Conversely, cytoplasmic p53 has been reported to inhibit autophagy. nih.gov This dual role allows p53 to fine-tune the autophagic response based on its subcellular localization and the specific cellular stress. nih.gov
p53 is also a critical hub in the regulation of cellular redox balance. nih.gov The DBD itself contains cysteine residues that coordinate a zinc atom, which is essential for its structure and is sensitive to oxidative stress. nih.gov As a transcription factor, p53 can induce the expression of genes with both antioxidant and pro-oxidant properties. nih.gov This regulation allows p53 to either protect cells from oxidative damage or, in the case of severe stress, promote apoptosis through the generation of reactive oxygen species (ROS). nih.gov This intricate control over metabolism, autophagy, and redox state is integral to p53's ability to maintain genomic stability and prevent tumorigenesis. nih.govnih.gov
| Process | p53 Role | Mechanism |
| Metabolism | Restores "normal" metabolism | Transcriptionally represses glycolysis and promotes oxidative phosphorylation. nih.gov |
| Autophagy | Dual regulator (promotion or inhibition) | Nuclear p53 transcriptionally activates autophagy genes; cytoplasmic p53 inhibits autophagy. nih.gov |
| Redox Regulation | Maintains redox balance | Transcriptionally regulates both antioxidant and pro-oxidant genes. nih.gov |
Mutational Analysis and Its Impact on the P53 Dna Binding Domain
Comprehensive Analysis of Missense Mutations within the DBD and their Structural and Functional Ramifications
Missense mutations, which result in a single amino acid substitution, are the most common type of mutation found in the TP53 gene in cancers. mdpi.comyoutube.com Over 95% of these mutations occur within the DBD. nih.govacs.org These mutations can be broadly categorized into two main classes based on their impact on the protein's structure and function:
Contact Mutations: These mutations occur at amino acid residues that are directly involved in binding to DNA. nih.govnih.gov A prime example is the R273H mutation, where an arginine at position 273 is replaced by a histidine. mdpi.com This seemingly subtle change disrupts a crucial contact point with the DNA backbone, thereby abolishing the protein's ability to bind to its target gene promoters and activate transcription. nih.govmdpi.com
The functional consequences of these missense mutations are significant. A comprehensive analysis of 2,314 p53 mutants revealed that a large percentage of tumor-derived missense mutations lead to a loss of transactivation function. nih.govresearchgate.net This means the mutant p53 can no longer effectively activate the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, which are crucial for preventing cancer development. nih.govnih.gov
Computational modeling and structural analyses have shown that missense mutations can alter the conformational structure of the DNA-binding site and its electrostatic surface charges. mdpi.com These changes can destabilize the zinc ion coordination, which is essential for the proper folding and function of the DBD, further impeding its interaction with DNA. mdpi.com
| Mutation Hotspot | Type | Structural/Functional Ramification | Reference |
|---|---|---|---|
| R175H | Structural | Destabilizes the DBD, leading to misfolding and loss of DNA binding. | nih.govyoutube.com |
| G245S | Structural | Compromises the three-dimensional folding of the DBD. | nih.gov |
| R248Q/W | Contact | Disrupts direct contact with DNA, preventing transcriptional activation. | nih.govmdpi.com |
| R249S | Structural | Affects the folding of the DBD. | youtube.com |
| R273H | Contact | Alters a key residue for DNA interaction, abolishing binding. | nih.govmdpi.com |
| R282W | Contact | Impairs direct DNA binding. | youtube.com |
Mechanisms of Loss-of-Function, Dominant-Negative Effects, and Gain-of-Function Associated with DBD Mutations
Mutations in the p53 DBD give rise to a spectrum of functional consequences that extend beyond a simple loss of tumor suppressor activity.
Loss-of-Function (LOF): This is the most direct consequence of many p53 mutations. Both contact and structural mutations in the DBD can lead to a protein that is unable to bind to its specific DNA response elements. nih.govmdpi.com As a result, the canonical functions of p53, such as inducing cell cycle arrest, apoptosis, and DNA repair, are lost. nih.govnih.gov This loss of function is a critical step in tumorigenesis, as it removes a key barrier to uncontrolled cell proliferation. nih.gov
Dominant-Negative Effects: A significant feature of many p53 missense mutations is their ability to exert a dominant-negative effect over the remaining wild-type p53 allele. nih.govnih.gov Since p53 functions as a tetramer, the incorporation of one or more mutant p53 monomers into the complex can inactivate the entire tetramer. youtube.compnas.orgyoutube.comyoutube.com The mutant protein, although unable to bind DNA effectively, can still oligomerize with wild-type monomers, leading to a hetero-tetramer with compromised DNA binding ability. youtube.complos.org This effectively reduces the cellular concentration of functional p53 tetramers, abrogating the tumor suppressor response even when a wild-type allele is present. youtube.comnih.gov
Gain-of-Function (GOF): In addition to losing their normal function and interfering with the wild-type protein, some p53 mutants acquire new oncogenic properties, a phenomenon known as gain-of-function. nih.govnih.govaacrjournals.org These GOF activities can promote cancer progression through various mechanisms. nih.gov For instance, some mutant p53 proteins can bind to and regulate the expression of genes that are not typical p53 targets, leading to increased cell proliferation, invasion, and chemoresistance. mdpi.comnih.govresearchgate.net GOF can also involve interactions with other transcription factors, such as p63 and p73, leading to the formation of complexes that drive tumor-promoting transcriptional programs. nih.govnih.gov Studies have shown that destabilized and deformed p53 proteins resulting from mutations are more likely to find new binding partners, contributing to these GOF activities. nih.gov
| Effect | Mechanism | Consequence | Reference |
|---|---|---|---|
| Loss-of-Function (LOF) | Inability of mutant p53 to bind to its target DNA sequences due to structural changes or disruption of DNA contact points. | Abrogation of cell cycle arrest, apoptosis, and DNA repair. | nih.govmdpi.comnih.gov |
| Dominant-Negative Effect | Mutant p53 monomers form inactive hetero-tetramers with wild-type p53 monomers. | Inactivation of the remaining wild-type p53 function. | youtube.comnih.govnih.govpnas.org |
| Gain-of-Function (GOF) | Mutant p53 acquires new oncogenic properties, such as binding to new DNA targets or interacting with other transcription factors. | Promotion of cell proliferation, invasion, and chemoresistance. | mdpi.comnih.govnih.govaacrjournals.org |
Protein Aggregation and Misfolding Phenomena Associated with Mutant p53 DBD
A significant number of p53 mutations, particularly the structural mutants, render the DBD thermodynamically unstable. nih.govoup.com This instability can lead to protein misfolding and aggregation, a phenomenon with profound implications for p53 function and cancer development.
Wild-type p53 itself can lose its DNA binding activity at physiological temperatures (37°C), suggesting a natural propensity for conformational changes. nih.govnih.gov Mutations that further destabilize the DBD exacerbate this tendency. nih.gov The misfolded p53 can then self-assemble into various aggregated forms, including soluble oligomers and larger amyloid-like fibrils. acs.orgnih.govresearchgate.net
This aggregation process is not merely a passive consequence of protein instability; it actively contributes to the pathological effects of mutant p53. The aggregation can sequester wild-type p53, effectively depleting the cell of its functional tumor suppressor. nih.govacs.org This co-aggregation of wild-type and mutant p53 provides another mechanism for the dominant-negative effect. nih.govnih.gov
Furthermore, the aggregation of mutant p53 has been described as a "prion-like" phenomenon. nih.govmdpi.com This means that small aggregates of mutant p53 can act as seeds, accelerating the aggregation of both mutant and wild-type p53. nih.govnih.gov This prion-like behavior could be crucial for the negative dominance of mutant p53. nih.gov Evidence suggests that p53 aggregates can be found in tumor tissues, and these aggregates can even be transmitted from cell to cell, potentially promoting cancer progression. acs.org
The formation of these aggregates is considered a key event in both the loss-of-function and gain-of-function of mutant p53. nih.govoup.com The sequestration of p53 into inactive aggregates clearly represents a loss of its normal tumor-suppressive activities. researchgate.net Concurrently, these aggregates may create novel protein-protein interaction surfaces, contributing to the oncogenic gain-of-function properties of mutant p53. acs.org Therefore, inhibiting the misfolding and aggregation of mutant p53 has emerged as a promising therapeutic strategy for reactivating its tumor suppressor function. rsc.org
| Phenomenon | Description | Implication | Reference |
|---|---|---|---|
| Protein Misfolding | Destabilizing mutations in the DBD lead to incorrect folding of the p53 protein. | Loss of DNA binding activity and exposure of aggregation-prone regions. | oup.comnih.govnih.gov |
| Aggregation | Misfolded p53 monomers self-assemble into oligomers and amyloid-like fibrils. | Sequestration of wild-type p53, contributing to dominant-negative effects. | acs.orgnih.govnih.govacs.org |
| Prion-like Behavior | Aggregates of mutant p53 can seed the aggregation of other p53 molecules. | Accelerated inactivation of p53 and potential for cell-to-cell transmission of the aggregated state. | nih.govnih.govmdpi.com |
Advanced Methodologies for Investigating the P53 Dna Binding Domain
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Circular Dichroism, Fluorescence Spectroscopy) for Conformational and Interaction Studies
Spectroscopic methods are invaluable for examining the conformational landscape of the p53 DBD and its interactions with DNA and other proteins in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been instrumental in providing high-resolution structural information of the p53 DBD in solution, complementing crystal structures. pnas.orgpnas.org It has revealed that the domain is highly mobile, which is a factor in its inherent instability. pnas.org NMR studies have been used to map the dimerization interface of two p53 core domains upon binding to their consensus DNA sequence, showing that the H1 helix is part of this interface. nih.gov Furthermore, methyl-transverse relaxation optimized NMR spectroscopy (methyl-TROSY) has been used to study the full-length p53 tetramer, confirming the folded state of the tetramerization domain and revealing a slow conformational exchange process at the interface of the core and N-terminal domains that is modulated by DNA binding. nih.gov By using intein technology to prepare segmentally labeled p53, NMR has also shown that the intrinsically disordered N-terminal transactivation domain makes transient intramolecular interactions with the DBD, which can regulate DNA binding. pnas.org
Fluorescence Spectroscopy: This technique is highly sensitive for studying binding interactions. Fluorescence anisotropy, for example, is used to measure the binding affinity of p53 to various DNA sequences, including those with modified nucleotides. bmglabtech.com By labeling an oligonucleotide with a fluorescent probe, the increase in anisotropy upon p53 binding can be monitored to determine the dissociation constant (Kd). bmglabtech.com Fluorescence correlation spectroscopy has also been used to study the "latency" and "activation" of p53's DNA binding, providing evidence for different modes of high-affinity binding. nih.gov These studies have been crucial in quantifying the subtle differences in binding affinities for specific versus non-specific DNA sequences. nih.gov
Table 1: Spectroscopic Techniques for p53 DBD Analysis
| Technique | Application for p53 DBD | Key Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | High-resolution structure in solution, dynamics, mapping interaction interfaces. | Revealed inherent mobility and instability of the DBD pnas.org; Mapped the dimerization interface upon DNA binding nih.gov; Showed allosteric communication between domains. nih.gov |
| Circular Dichroism (CD) | Analysis of secondary structure and conformational changes. | General tool to assess folding and stability of the DBD. |
| Fluorescence Spectroscopy | Quantifying binding affinities to DNA and studying binding kinetics. | Determined dissociation constants for specific and non-specific DNA bmglabtech.comnih.gov; Revealed different modes of high-affinity DNA binding. nih.gov |
Cryo-Electron Microscopy and X-ray Crystallography for High-Resolution Structural Elucidation
High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level details of the p53 DBD architecture.
X-ray Crystallography: The first crystal structure of the p53 core domain in complex with DNA, solved in 1994, was a landmark achievement, revealing a β-sandwich scaffold and a loop-sheet-helix motif that forms the DNA-binding surface. nih.gov This and subsequent crystal structures have been fundamental in understanding how p53 recognizes specific DNA sequences and how cancer-associated mutations can disrupt these interactions. nih.govmdpi.com Crystallography has also been used to study the structure of the p53 family member p73 DBD in complex with different full-site response elements, highlighting conserved DNA-binding residues and divergent dimerization interfaces. nih.gov Studies combining NMR and X-ray crystallography have shown that the DBD extends beyond its conventionally defined boundaries, and these additional interactions contribute to its stability. nih.govrcsb.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for studying large and flexible complexes. It has been used to determine the three-dimensional structure of the full-length p53 tetramer, revealing a hollow, skewed cube-like architecture. embopress.org More recently, cryo-EM structures of the p53 DBD and the full-length protein in complex with a nucleosome have been reported. nih.govnih.govrcsb.org These groundbreaking structures show that the p53 DBD forms a tetramer and binds to its target sequence near the entry/exit region of the nucleosome, peeling the DNA away from the histone surface and causing a significant change in the DNA path. nih.govnih.gov This provides crucial insights into how p53 functions as a pioneer transcription factor to access DNA within the chromatin context. nih.govnih.govrcsb.org
Table 2: High-Resolution Structural Methods for p53 DBD
| Technique | Application for p53 DBD | Key Findings |
|---|---|---|
| X-ray Crystallography | Atomic-resolution structure of the DBD alone and in complex with DNA. | Revealed the β-sandwich fold and the DNA-binding motif nih.gov; Explained the structural basis of oncogenic mutations nih.govmdpi.com; Defined extended domain boundaries. nih.govrcsb.org |
| Cryo-Electron Microscopy (Cryo-EM) | Structure of the full-length p53 tetramer and its complex with nucleosomes. | Determined the overall architecture of the p53 tetramer embopress.org; Showed how p53 binds to nucleosomal DNA, altering chromatin structure. nih.govnih.govrcsb.org |
Computational Modeling and Molecular Dynamics Simulations for Understanding Dynamics and Interactions
Computational approaches are essential for exploring the dynamic nature of the p53 DBD and its interactions, which are often difficult to capture with experimental methods alone.
Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to observe the movements of atoms in the p53 DBD over time. nih.gov Extensive all-atom explicit solvent MD simulations have been performed on both wild-type and mutant p53 DBDs. semanticscholar.orgoup.com These simulations have revealed differential conformational sampling between wild-type and mutant proteins, particularly in turn regions, and have helped to understand how mutations can destabilize the DBD and lead to aggregation. semanticscholar.org MD simulations have also been used to study the process of p53 DBD binding to DNA, showing that the DNA bends in response to binding in a sequence-specific manner. nih.gov Furthermore, simulations have been instrumental in identifying novel, transiently open "druggable" pockets in mutant p53, offering new avenues for the development of stabilizing drugs. semanticscholar.org
Homology Modeling and Docking: These computational techniques are used to build structural models of p53 mutants and to predict how proteins and small molecules interact. nih.gov For instance, modeling has been used to understand the impact of a large number of mutations on the p53 structure. researchgate.net Docking studies, guided by experimental data, can predict the binding poses of potential inhibitor molecules in pockets on the p53 DBD surface.
Table 3: Computational Approaches for p53 DBD Investigation
| Method | Application for p53 DBD | Key Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying protein dynamics, effects of mutations, and DNA binding process. | Revealed conformational changes leading to mutant destabilization and aggregation semanticscholar.org; Identified novel druggable pockets semanticscholar.org; Showed sequence-specific DNA bending upon binding. nih.gov |
| Homology Modeling & Docking | Predicting structures of mutants and protein-ligand interactions. | Enabled large-scale analysis of mutation impacts researchgate.net; Guides the design of therapeutic molecules. nih.gov |
In Vitro Reconstitution Systems and Biochemical Assays for Functional Characterization of DBD Interactions
Reconstituting p53-DNA interactions in a controlled in vitro environment allows for precise functional characterization.
Biochemical Binding Assays: A variety of assays are used to measure the DNA binding activity of p53. Colorimetric transcription factor assay kits, for example, utilize a 96-well plate format where a specific DNA sequence containing the p53 consensus binding site is immobilized. abcam.com Nuclear extracts containing active p53 can then be added, and the bound p53 is detected using specific antibodies, allowing for a quantitative measure of DNA binding activity. abcam.com
In Vitro Reconstitution of p53-DNA Complexes: Studies using purified p53 proteins and DNA fragments have been crucial for dissecting the mechanism of DNA binding. It has been shown that a tetramer of p53 binds to its consensus sequence, which consists of two half-sites. embopress.org The binding is highly cooperative; the interaction of a second dimer with a second half-site significantly enhances the binding affinity. embopress.org These studies have also revealed that both the central core domain and the C-terminal domain are required for efficient, specific DNA binding. nih.gov The C-terminus, which can act as a negative regulator, is also required for the high-affinity binding to bent DNA, suggesting a cooperative mechanism between the two domains. nih.gov
Massively Parallel Mutational Scans: To systematically study the impact of nearly all possible mutations in the p53 DBD, massively parallel mutational scans have been developed. nih.gov These assays simultaneously measure the anti-proliferative capacity of thousands of p53 variants in cells, providing a comprehensive functional catalog of mutations and identifying variants of unknown significance. nih.gov
Proteomic and Interactomic Approaches for Identifying PTMs and Novel Interacting Partners
Large-scale proteomic and interactomic studies are essential for understanding the complex regulation of p53 function.
Proteomics for Post-Translational Modification (PTM) Mapping: Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying PTMs on p53. mdpi.com Studies have identified an extensive number of PTMs on endogenous p53, including phosphorylation, methylation, acetylation, and ubiquitination, distributed across all functional domains. nih.gov For example, acetylation of lysine (B10760008) residues within the DBD, such as K120, can enhance sequence-specific DNA binding. cytoskeleton.comamegroups.org Comparing the PTM profiles of transcriptionally inert and active p53 populations has revealed a complex combinatorial code of modifications that regulate its function. nih.gov
Interactomics for Identifying Binding Partners: Various methods are employed to identify proteins that interact with the p53 DBD. Co-immunoprecipitation followed by mass spectrometry is a common approach. These studies have identified numerous interacting partners that modulate p53 function. For instance, the interaction of the p53 DBD with proteins like 53BP1 has been mapped. researchgate.net The BCL-xL protein also binds to a surface on the p53 DBD that partially overlaps with the DNA-binding interface, providing a mechanism for the transcription-independent apoptotic functions of p53. nih.gov These interactomic approaches are crucial for placing p53 within the broader cellular protein-protein interaction network. nih.gov
Theoretical and Conceptual Advancements in P53 Dna Binding Domain Research
The Intrinsic Disorder Paradigm and its Implications for p53 DBD Function and Evolution
The classical "structure-function" paradigm in biology posits that a protein's specific three-dimensional structure dictates its function. However, the discovery of intrinsically disordered proteins (IDPs) and intrinsically disordered regions (IDRs) has expanded this view. These proteins or regions lack a stable tertiary structure, yet they are functional. The p53 protein is a prime example, featuring both structured domains and extensive IDRs that are crucial for its regulatory activities. nih.govnih.govpnas.org
While the p53 DNA binding domain (DBD) itself is largely structured, it is flanked by IDRs, including the N-terminal transactivation domain (NTAD) and the C-terminal regulatory domain (CTD). nih.govpnas.org These disordered regions play a significant role in modulating the DBD's function. For instance, the NTAD can transiently interact with the DBD's DNA-binding surface. pnas.org This intramolecular interaction is thought to inhibit the binding of p53 to nonspecific DNA sequences, thereby increasing the specificity for its target genes. pnas.orgresearchgate.net This dynamic interplay between the disordered N-terminus and the structured DBD illustrates how intrinsic disorder can fine-tune the core function of a DNA-binding domain.
From an evolutionary perspective, the ordered DBD is highly conserved across species, underscoring its fundamental role in DNA binding. nih.govnih.gov In contrast, the IDRs of p53 exhibit high sequence diversity. nih.gov This evolutionary plasticity of the disordered regions allows for the fine-tuning of p53's regulation and its integration into different cellular signaling pathways across various organisms. The high divergence rate of these regions is considered evidence for their disordered nature in vivo; if they were structured, they would likely evolve at a much slower rate, similar to the DBD. nih.gov This suggests that the combination of a conserved, structured core domain with rapidly evolving disordered regions provides a powerful mechanism for functional adaptation.
Table 1: Comparison of Evolutionary Conservation in p53 Domains
| Domain | Structural Characteristic | Evolutionary Conservation | Implied Functional Role |
|---|---|---|---|
| DNA Binding Domain (DBD) | Highly structured β-sandwich ebi.ac.uk | Highly conserved nih.govnih.gov | Core function of sequence-specific DNA binding nih.gov |
| N-terminal Domain (NTAD) | Intrinsically disordered nih.govpnas.org | High sequence diversity nih.gov | Regulation of DNA binding specificity and protein-protein interactions pnas.orgresearchgate.net |
| C-terminal Domain (CTD) | Intrinsically disordered nih.govpnas.org | High sequence diversity nih.gov | Regulation of p53 stability and DNA binding activity nih.gov |
Protein Structure-Function Continuum in the Context of p53 DBD
The p53 protein exemplifies the concept of the protein structure-function continuum, which moves beyond a binary classification of proteins as either fully ordered or fully disordered. Instead, it recognizes that proteins can exist as a dynamic ensemble of interconverting conformations, and this conformational diversity is key to their function. nih.govnih.gov The p53 DBD, although considered a structured domain, is not static. Upon binding to DNA, it undergoes conformational changes and exhibits dynamics on a microsecond to millisecond timescale. nih.gov
Research suggests that the binding of the p53 DBD to its specific DNA sequences promotes an exchange between multiple conformational states. nih.gov This induced conformational flexibility is hypothesized to be crucial for its ability to interact with a wide array of protein partners, a characteristic of "hub" proteins in cellular interaction networks. nih.gov The ability of the DBD to adopt different conformations when bound to different DNA target sites may also be a mechanism for regulating the transcription of specific subsets of genes, thereby controlling distinct cellular outcomes like apoptosis or cell cycle arrest. nih.gov
This dynamic nature challenges a rigid view of the DBD's structure. The induced-fit mechanism, where the DNA itself helps to shape the final conformation of the bound protein, appears to be a key feature of p53 function. nih.govnih.gov The conformational plasticity of the DBD, influenced by both its flanking IDRs and its interaction with DNA, allows p53 to act as a highly versatile and responsive regulator of gene expression.
Evolutionary Conservation and Divergence of the p53 DNA Binding Domain Across Species
The p53 gene family, which includes p63 and p73, has a long evolutionary history, with its structural features and core functions being preserved for over a billion years. nih.govnih.gov The ancestor of the p53 family is thought to have first appeared in early metazoans, where it likely functioned to protect the germline from genomic instability. nih.gov The duplication events that gave rise to p53, p63, and p73 allowed for the diversification of their functions in vertebrates. nih.govnih.gov
The DNA binding domain is the most highly conserved region among the p53 family members. nih.govnih.gov This high degree of conservation is critical, as the vast majority of cancer-associated mutations in the TP53 gene are missense mutations located within the DBD, which often abolish its DNA-binding ability. nih.govpnas.orgyoutube.com This highlights the strong negative selection pressure acting on this domain to preserve its essential function.
Despite the high conservation of the DBD itself, the specific DNA sequences it recognizes (p53 response elements, or REs) show surprising evolutionary divergence. plos.org A comparative genomics study revealed that p53 REs in apoptosis-related genes are significantly less conserved between humans and rodents than those in cell-cycle-arrest genes. plos.org This suggests that the p53-mediated apoptotic pathway has been subject to different evolutionary pressures compared to the cell-cycle control pathway. This divergence in binding sites, rather than in the core binding domain, may have allowed for the evolution of species-specific regulatory nuances in the p53 stress response.
Table 2: Amino Acid Changes in the DNA Binding Domain of p53 Family Proteins
| Protein | Comparison | Number of Amino Acid Changes in DBD |
|---|---|---|
| p53 | Human vs. Rodent | 11-23 nih.gov |
| p63 | Human vs. Rodent | 0 nih.gov |
| p73 | Human vs. Rodent | 3-4 nih.gov |
This data illustrates the higher rate of evolutionary change in the p53 DBD compared to its paralogs, p63 and p73, within the same timeframe, pointing to a greater diversification of its function in the vertebrate lineage. nih.gov
Q & A
Q. What structural methods are recommended to study p53 conformational changes induced by viral oncoproteins?
- Methodological Answer : Co-crystallize p53 (153-165) with SV40 large T antigen (LTag) to resolve binding-induced conformational shifts. Complementary approaches include hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map dynamic regions and AlphaFold2 predictions to compare wild-type vs. LTag-bound p53 structures .
Q. How should a study correlating p53 mutation status with therapeutic resistance be designed?
- Methodological Answer : Use patient-derived xenografts (PDXs) stratified by TP53 mutation type (e.g., R175H vs. R248Q). Assess therapy response (e.g., cisplatin) alongside p53 activity markers (MDM2 levels, ChIP-seq for p53 target genes). Validate findings in a meta-analysis of TCGA data, adjusting for tumor mutational burden .
Q. How does MDM2 interaction impact p53 quantification in functional assays?
- Methodological Answer : Treat cells with MDM2 inhibitors (e.g., Nutlin-3) to stabilize p53 before lysis. Co-immunoprecipitation (co-IP) with anti-MDM2 antibodies can quantify bound vs. free p53. For ubiquitination assays, use proteasome inhibitors (MG-132) and detect polyubiquitinated p53 via anti-ubiquitin Western blotting .
Q. What meta-analysis approaches validate p53 as a prognostic marker in pancreatic cancer?
- Methodological Answer : Follow PRISMA guidelines to aggregate IHC data from ≥20 studies. Stratify by p53 staining patterns (nuclear vs. cytoplasmic) and mutation status. Use random-effects models to account for heterogeneity and assess publication bias via funnel plots. Validate with RNA-seq data from CPTAC .
Q. How can p53’s role in extracellular vesicle (EV) biogenesis be assessed?
- Methodological Answer : Generate OVCAR8 cell lines with inducible p53 (tet-on system). Isolate EVs via differential ultracentrifugation (100,000 × g) and characterize size via nanoparticle tracking analysis. Quantify EV-associated p53 via proximity ligation assay (PLA) and validate functional transfer using recipient cells with p53 reporter constructs .
Q. What computational tools integrate p53 variant data with targeted proteomics?
- Methodological Answer : Use MRMAssayDB to align p53 peptide spectra (e.g., 153-165) with UniProtKB features (phosphorylation sites, mutations). Overlay somatic mutation data from COSMIC and structural predictions from AlphaFold. Validate transitions via Skyline software using synthetic heavy isotope-labeled peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
